Vimseltinib, also known by its developmental code name, is classified as a small molecule inhibitor specifically targeting the receptor tyrosine kinase known as colony-stimulating factor 1 receptor. This compound is primarily being investigated for its efficacy in treating various types of cancers, particularly those characterized by overactive signaling through the colony-stimulating factor 1 receptor pathway. The compound has been developed by a collaboration involving pharmaceutical companies and research institutions focused on targeted cancer therapies.
The synthesis of Vimseltinib involves several key steps that utilize advanced organic chemistry techniques. The synthetic route typically begins with readily available starting materials that undergo a series of transformations including:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity.
Vimseltinib's molecular structure can be described by its specific arrangement of atoms and functional groups. The compound features:
Molecular modeling studies have provided insights into the three-dimensional conformation of Vimseltinib, which is essential for understanding its interactions with the colony-stimulating factor 1 receptor.
The chemical reactivity of Vimseltinib can be analyzed through various reactions it may undergo:
These reactions are crucial for understanding both the efficacy and safety profile of Vimseltinib in clinical applications.
Vimseltinib exerts its pharmacological effects by specifically inhibiting the colony-stimulating factor 1 receptor signaling pathway. The mechanism can be summarized as follows:
This mechanism highlights Vimseltinib's potential in targeting tumor-associated macrophages in various cancers.
Vimseltinib possesses several notable physical and chemical properties:
These properties are essential for formulation development and determining optimal dosing regimens in clinical settings.
The primary application of Vimseltinib lies in oncology, particularly for:
The development of vimseltinib (DCC-3014) was founded on exploiting unique conformational dynamics of colony-stimulating factor 1 receptor (CSF1R). Researchers leveraged switch-control inhibition—a strategy targeting the conserved "DFG motif" (Asp-Phe-Gly) that governs kinase activation states. CSF1R activation requires a structural transition where the DFG motif rotates to adopt an "active" conformation enabling ATP binding. Vimseltinib was engineered to trap CSF1R in an inactive conformation by binding a hydrophobic pocket adjacent to the ATP-binding site, specifically interacting with Phe794 of the DFG motif. This approach capitalized on structural differences between CSF1R and phylogenetically related kinases (KIT, PDGFRβ, FLT3) to achieve exceptional selectivity [1] [5]. Computational modeling revealed that vimseltinib's binding stabilized a unique autoinhibitory conformation through van der Waals interactions with Leu588, Val651, and Cys666 residues, sterically preventing activation loop movement [5] [6]. This rational design circumvented limitations of earlier inhibitors like pexidartinib, which exhibited off-target inhibition (e.g., KIT IC₅₀ ≈ 0.02 μM) contributing to dose-limiting toxicities [4] [5].
Table 1: Kinase Selectivity Profile of Vimseltinib
Kinase | IC₅₀ (μM) | Selectivity Ratio vs CSF1R |
---|---|---|
CSF1R | <0.01 | 1x |
c-Kit | 0.1–1.0 | >10–100x |
PDGFRβ | >1.0 | >100x |
FLT3 | >1.0 | >100x |
Data compiled from biochemical kinase panel assays [3] [5] [6]
Vimseltinib emerged from systematic optimization of a dihydropyrimidone scaffold identified through high-throughput screening. Initial lead compound 3 exhibited promising CSF1R affinity (IC₅₀ = 0.03 μM) but suffered from poor metabolic stability (t₁/₂ < 15 min in human microsomes) and limited solubility (logP >4.5) [1] [6]. Structure-activity relationship (SAR) studies focused on three key regions:
Critical pharmacokinetic enhancements were achieved by modifying metabolic soft spots. Incorporation of a trifluoromethyl group adjacent to the pyridyl nitrogen mitigated CYP3A4-mediated oxidation, extending half-life to >6 hours in preclinical models. This yielded vimseltinib (compound 20) with balanced properties: CSF1R IC₅₀ <0.01 μM, aqueous solubility >50 μg/mL, microsomal stability t₁/₂ >60 min, and oral bioavailability of 58% in rats [1] [6].
Table 2: Lead Optimization Progression
Compound | CSF1R IC₅₀ (μM) | Human Microsomal Stability (t₁/₂, min) | LogP | Cellular IC₅₀ (NFS-60) |
---|---|---|---|---|
Lead 3 | 0.03 | <15 | 4.7 | 0.21 μM |
Intermediate 7 | 0.008 | 32 | 3.9 | 0.11 μM |
Vimseltinib (20) | <0.01 | >60 | 3.6 | 0.018 μM |
Data from iterative medicinal chemistry optimization [1] [6]
The foundational intellectual property for vimseltinib is encapsulated in patent WO2014145025A2 ("2-Aminopyrimidin-6-ones and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities"), filed by Deciphera Pharmaceuticals on March 15, 2014 [2]. The patent claims cover:
The patent family strategically protected broad therapeutic applications including tenosynovial giant cell tumor (TGCT), rheumatoid arthritis, and oncology indications driven by CSF1R signaling. Subsequent patents (e.g., CN113880812A) focused on crystalline form optimization, claiming polymorph Form A with superior bioavailability and thermostability (>180°C decomposition point) [7]. The intellectual property evolution reflects a shift from broad kinase inhibition claims to specific switch-control mechanisms, with later patents emphasizing vimseltinib’s residence time within the CSF1R active site (>300 minutes), a key differentiator from first-generation inhibitors [5] [6].
Vimseltinib was selected as a clinical candidate based on rigorous multi-parametric optimization:
Table 3: Key Physicochemical and Pharmacokinetic Properties
Parameter | Value | Significance |
---|---|---|
Molecular weight | 431.49 g/mol | Compliant with Lipinski’s rules |
XLogP | 3.58 | Balanced lipophilicity |
Hydrogen bond acceptors/donors | 5/1 | Favorable for membrane permeation |
Topological polar surface area | 99.75 Ų | Moderate solubility |
Oral bioavailability (rat) | 58% | Suitable for oral dosing |
Plasma protein binding | 75% | Moderate free fraction |
Data compiled from preclinical studies [1] [3] [8]
Vimseltinib satisfied critical candidate criteria through its unprecedented CSF1R selectivity, mechanism-based safety profile, and efficacy in disease-relevant models. The 30 mg twice-weekly clinical dosing regimen was derived from PK/PD modeling of these preclinical datasets, achieving sustained CSF1R occupancy without exceeding exposures associated with off-target kinase inhibition [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7